molecular formula C13H10N2O4 B6388912 2-Amino-5-(3,4-methylenedioxyphenyl)nicotinic acid CAS No. 1258614-62-8

2-Amino-5-(3,4-methylenedioxyphenyl)nicotinic acid

Cat. No.: B6388912
CAS No.: 1258614-62-8
M. Wt: 258.23 g/mol
InChI Key: AFBVFZNYJOCLOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(3,4-methylenedioxyphenyl)nicotinic acid is a compound that belongs to the class of aromatic heterocyclic organic compounds It features a nicotinic acid core with an amino group at the 2-position and a 3,4-methylenedioxyphenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3,4-methylenedioxyphenyl)nicotinic acid typically involves the reaction of 3,4-methylenedioxybenzaldehyde with malononitrile to form 2-amino-5-(3,4-methylenedioxyphenyl)nicotinonitrile. This intermediate is then hydrolyzed under acidic conditions to yield the desired nicotinic acid derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3,4-methylenedioxyphenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-Amino-5-(3,4-methylenedioxyphenyl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-(3,4-methylenedioxyphenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(3,4-methylenedioxyphenyl)nicotinic acid is unique due to the presence of the 3,4-methylenedioxyphenyl group, which imparts specific electronic and steric properties. This makes the compound particularly useful in applications requiring precise molecular interactions and reactivity.

Properties

IUPAC Name

2-amino-5-(1,3-benzodioxol-5-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c14-12-9(13(16)17)3-8(5-15-12)7-1-2-10-11(4-7)19-6-18-10/h1-5H,6H2,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBVFZNYJOCLOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=C(N=C3)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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